molecular formula C7H12O B13075238 Cyclopropaneacetaldehyde, 2,2-dimethyl-

Cyclopropaneacetaldehyde, 2,2-dimethyl-

Cat. No.: B13075238
M. Wt: 112.17 g/mol
InChI Key: STASMENWCCESJO-UHFFFAOYSA-N
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Description

Cyclopropaneacetaldehyde, 2,2-dimethyl- is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclopropane ring attached to an acetaldehyde group, with two methyl groups at the 2,2-position. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropaneacetaldehyde, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclopropane with acetaldehyde in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclopropaneacetaldehyde, 2,2-dimethyl- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetaldehyde, 2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopropaneacetaldehyde, 2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropaneacetaldehyde, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are facilitated by the reactive aldehyde group and the strained cyclopropane ring, which can undergo ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropaneacetaldehyde: Lacks the 2,2-dimethyl substitution.

    2,2-Dimethylcyclopropane: Does not contain the acetaldehyde group.

    Acetaldehyde: Lacks the cyclopropane ring and the 2,2-dimethyl substitution.

Uniqueness

Cyclopropaneacetaldehyde, 2,2-dimethyl- is unique due to the combination of the cyclopropane ring, the acetaldehyde group, and the 2,2-dimethyl substitution. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)acetaldehyde

InChI

InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3

InChI Key

STASMENWCCESJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CC=O)C

Origin of Product

United States

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